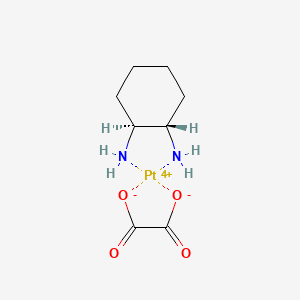![molecular formula C27H24F3NO10 B13859398 N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)
N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, methoxy groups, and a trifluoroacetamide moiety. Its unique configuration makes it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically begins with the preparation of the tetracen-1-yl core, followed by the introduction of hydroxyl and methoxy groups through selective functionalization reactions. The final step involves the attachment of the trifluoroacetamide group under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxyl, methoxy, and trifluoroacetamide groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a biochemical probe to investigate cellular processes. In medicine, it is explored for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer specific advantages over existing treatments.
Wirkmechanismus
The mechanism of action of N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and thereby exerting its therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide stands out due to its unique combination of functional groups and stereochemistry. Similar compounds may include other tetracen-1-yl derivatives or trifluoroacetamide-containing molecules, but the specific arrangement of hydroxyl, methoxy, and trifluoroacetamide groups in this compound provides distinct chemical and biological properties. This uniqueness makes it a valuable subject of study for developing new therapeutic agents and understanding complex biochemical interactions.
Eigenschaften
Molekularformel |
C27H24F3NO10 |
|---|---|
Molekulargewicht |
579.5 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C27H24F3NO10/c1-9-21(33)13(31-26(38)27(28,29)30)8-16(40-9)41-15-7-10(32)6-12-18(15)25(37)20-19(23(12)35)22(34)11-4-3-5-14(39-2)17(11)24(20)36/h3-5,9,13,15-16,21,33,35,37H,6-8H2,1-2H3,(H,31,38)/t9-,13+,15-,16-,21-/m0/s1 |
InChI-Schlüssel |
YUSOEVZUVPTPEG-XVTNXADVSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC(=O)CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)NC(=O)C(F)(F)F)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(=O)CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)NC(=O)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (E)-2-Butenedioate;1-(3-Methyl-3-phenylbutyl)-4-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-piperazine (2E)-2-Butenedioate](/img/structure/B13859326.png)

![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)

![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
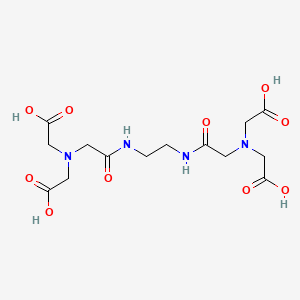
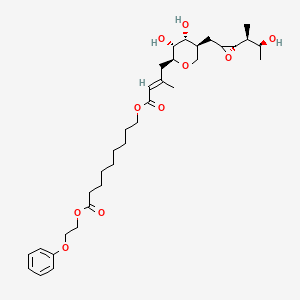
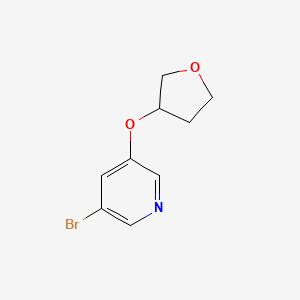

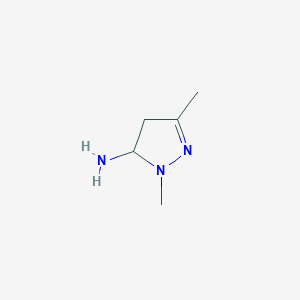
![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)
